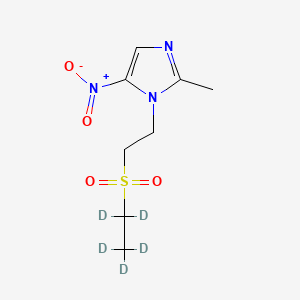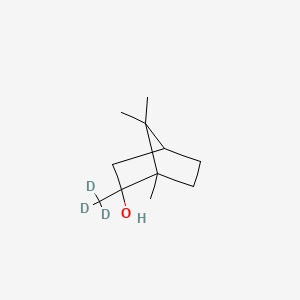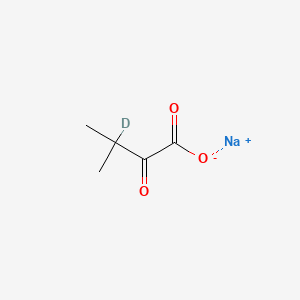
Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers)
Overview
Description
Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) is a major labeled metabolite of Ibuprofen . It has a molecular formula of C13H13D3O4 and a molecular weight of 239.28 .
Molecular Structure Analysis
The molecular structure of Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) is represented by the molecular formula C13H13D3O4 . The molecular weight is 239.28 .Chemical Reactions Analysis
The chemical reactions involving Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) are not explicitly mentioned in the search results. It is known to be a major labeled metabolite of Ibuprofen .Physical And Chemical Properties Analysis
The physical and chemical properties of Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) include a molecular formula of C13H13D3O4 and a molecular weight of 239.28 .Scientific Research Applications
Enhanced Bioavailability through Esterification
Ibuprofen, in its acid form, has limited solubility (approximately 21 mg/L), which affects its bioavailability. To address this, researchers have explored enzymatic esterification as a strategy for hydrophilization. By directly esterifying ibuprofen with sorbitol using porcine pancreas lipase (PPL) in a hexane/water biphasic system, they successfully produced the IBU-sorbitol ester. This approach enhances the drug’s solubility and bioavailability, making it more effective for oral administration .
Prodrug Development
The esterification of ibuprofen with sorbitol also leads to the formation of a prodrug. Prodrugs are inactive or less active compounds that convert into the active drug in the body. In this case, the IBU-sorbitol ester acts as a prodrug, releasing the active ibuprofen upon metabolism. Prodrugs can improve drug stability, absorption, and targeting .
Biocatalytic Synthesis
Researchers have explored biocatalytic approaches for synthesizing ibuprofen derivatives. By utilizing enzymes like PPL, they can selectively modify the carboxylic acid group of ibuprofen, leading to novel derivatives with altered properties. These derivatives may exhibit improved pharmacokinetics or reduced side effects .
Colorimetric and Fluorogenic Sensors
Carboxylic acids, including ibuprofen derivatives, can serve as building blocks for designing colorimetric and fluorogenic sensors. These sensors detect specific analytes based on changes in color or fluorescence. Researchers have explored the use of ibuprofen-based sensors for applications in physiological conditions and food additives .
Gastric Mucosa Protection
While ibuprofen is effective, its carboxylic acid group can cause damage when it comes into contact with the gastric mucosa. Researchers have investigated strategies to mitigate this effect, such as designing prodrugs or formulations that minimize local irritation and maintain the cytoprotective function of prostaglandins in the stomach .
Structural Insights
The doubly intermolecular O–H OQC hydrogen bond in cyclic dimers of ibuprofen, as observed through X-ray analysis, provides structural insights. Understanding these interactions helps in designing more effective NSAIDs and optimizing their pharmacological properties .
Mechanism of Action
Target of Action
Ibuprofen Carboxylic Acid-d3, also known as 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid, primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid into prostaglandins . Prostaglandins are responsible for several physiological processes such as inflammation, pain sensitization, and fever .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition is achieved through the formation of a salt bridge between the carboxylic acid group of the compound and Arg120 in the active site cavity (ASC) of COX-1 . This interaction blocks the catalytic active site of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Ibuprofen Carboxylic Acid-d3 is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandin PGH2, a precursor of various other prostaglandins . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation, pain, and fever .
Pharmacokinetics
Ibuprofen Carboxylic Acid-d3 exhibits a two-compartment open model pharmacokinetics . The absorption of the compound is rapid and complete when given orally, and its distribution in the body is extensive due to its high binding affinity to plasma albumin . The compound undergoes biotransformation to glucuronide conjugate metabolites, which are excreted in urine . The pharmacokinetics of the compound are minimally influenced by factors such as advanced age, the presence of alcoholic liver disease, or rheumatoid arthritis .
Result of Action
The primary result of the action of Ibuprofen Carboxylic Acid-d3 is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound reduces the physiological processes mediated by these molecules, such as inflammation and pain sensitization .
Action Environment
The action of Ibuprofen Carboxylic Acid-d3 can be influenced by environmental factors. For instance, the compound has a high solubility in organic solvents, such as acetone or propanol, but exhibits a low solubility in water . This solubility profile can affect the compound’s bioavailability and efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, the concomitant use of ibuprofen and aspirin appears to reduce ibuprofen plasma levels to less than half those observed with ibuprofen alone .
properties
IUPAC Name |
3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLBIVDYADZPL-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721475 | |
| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibuprofen Carboxylic Acid-d3 | |
CAS RN |
1216505-29-1 | |
| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)



![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)






